Cas no 898776-14-2 (Ethyl 3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate)
Ethyl 3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate
- CTK5G5531
- AG-H-65634
- KB-181352
- 3-carboethoxy-4'-pyrrolidinomethylbenzophenone
- 3-CARBOETHOXY-4'-PYRROLIDIN-1-YLMETHYLBENZOPHENONE
- 898776-14-2
- MFCD03841506
- Ethyl 3-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate
- AKOS016019901
- DTXSID10642738
- 3-carboethoxy-4'-pyrrolidinomethyl benzophenone
- Ethyl 3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate
-
- MDL: MFCD03841506
- Inchi: 1S/C21H23NO3/c1-2-25-21(24)19-7-5-6-18(14-19)20(23)17-10-8-16(9-11-17)15-22-12-3-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3
- InChI Key: GTZCVKOKAXVOCD-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C(=O)OCC)C=1)C1C=CC(=CC=1)CN1CCCC1
Computed Properties
- Exact Mass: 337.16800
- Monoisotopic Mass: 337.16779360Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 450
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 46.6Ų
Experimental Properties
- Density: 1.161
- Boiling Point: 483.1°C at 760 mmHg
- Flash Point: 246°C
- Refractive Index: 1.584
- PSA: 46.61000
- LogP: 3.62800
Ethyl 3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM528648-1g |
3-Carboethoxy-4'-pyrrolidinomethyl benzophenone |
898776-14-2 | 95% | 1g |
$433 | 2023-01-01 | |
| abcr | AB364350-1 g |
3-Carboethoxy-4'-pyrrolidinomethyl benzophenone, 97%; . |
898776-14-2 | 97% | 1g |
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| Fluorochem | 204324-1g |
3-carboethoxy-4'-pyrrolidinomethyl benzophenone |
898776-14-2 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 204324-2g |
3-carboethoxy-4'-pyrrolidinomethyl benzophenone |
898776-14-2 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 204324-5g |
3-carboethoxy-4'-pyrrolidinomethyl benzophenone |
898776-14-2 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| abcr | AB364350-1g |
3-Carboethoxy-4'-pyrrolidinomethyl benzophenone, 97%; . |
898776-14-2 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB364350-2g |
3-Carboethoxy-4'-pyrrolidinomethyl benzophenone, 97%; . |
898776-14-2 | 97% | 2g |
€1674.30 | 2025-04-15 | |
| abcr | AB364350-2 g |
3-Carboethoxy-4'-pyrrolidinomethyl benzophenone, 97%; . |
898776-14-2 | 97% | 2g |
€1677.00 | 2023-04-26 | |
| A2B Chem LLC | AH89457-1g |
3-Carboethoxy-4'-pyrrolidinomethyl benzophenone |
898776-14-2 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AH89457-2g |
3-Carboethoxy-4'-pyrrolidinomethyl benzophenone |
898776-14-2 | 97% | 2g |
$1169.00 | 2024-04-19 |
Ethyl 3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate Suppliers
Ethyl 3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on Ethyl 3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate
Ethyl 3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate (CAS No. 898776-14-2): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Ethyl 3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate, identified by the CAS number 898776-14-2, represents a significant compound in the realm of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in drug development and biochemical studies. The presence of both pyrrolidin-1-ylmethyl and benzoyl functional groups makes it a versatile candidate for further exploration, particularly in the synthesis of novel therapeutic agents.
The molecular framework of Ethyl 3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate contributes to its unique chemical properties, which are being leveraged in various research endeavors. The pyrrolidin-1-ylmethyl moiety, known for its ability to enhance binding affinity and bioavailability, plays a crucial role in the design of pharmacophores. This group is frequently incorporated into drug molecules to improve their interaction with biological targets, making Ethyl 3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate a promising candidate for medicinal chemistry applications.
In recent years, there has been a surge in research focused on developing new compounds with enhanced pharmacological properties. Ethyl 3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate, with its well-defined structure, offers a platform for such investigations. The benzoyl group, known for its role in modulating enzyme activity and receptor binding, further enhances the compound's potential as a therapeutic agent. This combination of functional groups makes it an attractive subject for synthetic chemists and pharmacologists alike.
The synthesis of Ethyl 3-[4-(< strong >pyrrolidin-1 - ylmethyl ) benzoyl ] benzoate involves multi-step organic reactions that highlight the compound's complexity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are employed to construct the desired molecular architecture. These techniques not only ensure high yields but also allow for the introduction of various modifications, enabling researchers to tailor the compound's properties for specific applications.
The pharmacological potential of Ethyl 3-[4-(< strong >pyrrolidin - 1 - ylmethyl ) benzoyl ] benzoate has been explored in several preclinical studies. Researchers have investigated its effects on various biological pathways, including those involved in inflammation, pain management, and neurodegenerative diseases. Preliminary findings suggest that the compound exhibits promising activity in modulating these pathways, making it a candidate for further development into therapeutic drugs. The ability of the < strong >pyrrolidin - 1 - ylmethyl strong > group to enhance bioavailability is particularly noteworthy, as it could improve the compound's efficacy when administered orally.
The chemical stability and solubility profile of Ethyl 3-[4-(< strong >pyrrolidin - 1 - ylmethyl ) benzoyl ] benzoate are also critical factors that influence its pharmaceutical applicability. Studies have shown that the compound maintains stability under various storage conditions, which is essential for ensuring its shelf life and efficacy. Additionally, its solubility characteristics make it suitable for formulation into different dosage forms, such as tablets and capsules, thereby expanding its potential clinical use.
In conclusion, Ethyl 3-[4-(< strong >pyrrolidin - 1 - ylmethyl ) benzoyl ] benzoate (CAS No. < strong >898776 - 14 - 2 strong >) is a multifaceted compound with significant potential in pharmaceutical research. Its unique molecular structure, characterized by the presence of both < strong >pyrrolidin - 1 - ylmethyl strong > and < strong >benzoyl strong > functional groups, makes it a valuable tool for developing new therapeutic agents. The ongoing research into its pharmacological properties and synthetic applications underscores its importance in advancing chemical and pharmaceutical sciences.
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